

## Core Compound Identification and Properties

**Author:** BenchChem Technical Support Team. **Date:** February 2026

### Compound of Interest

Compound Name: 6-Bromo-1-methylisoquinoline

CAS No.: 1416712-98-5

Cat. No.: B1377942

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**6-Bromo-1-methylisoquinoline** is a halogenated derivative of the isoquinoline scaffold. The strategic placement of a bromine atom at the 6-position and a methyl group at the 1-position makes it a versatile intermediate for introducing the isoquinoline core into more complex molecules through various cross-coupling reactions.

Property	Value	Source(s)
CAS Number	1416712-98-5	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	[3]
Molecular Weight	222.08 g/mol	[1][3]
Purity	Typically >95%	[1]
Appearance	Solid (form may vary)	[3]

## Synthesis of 6-Bromo-1-methylisoquinoline: A Mechanistic Perspective

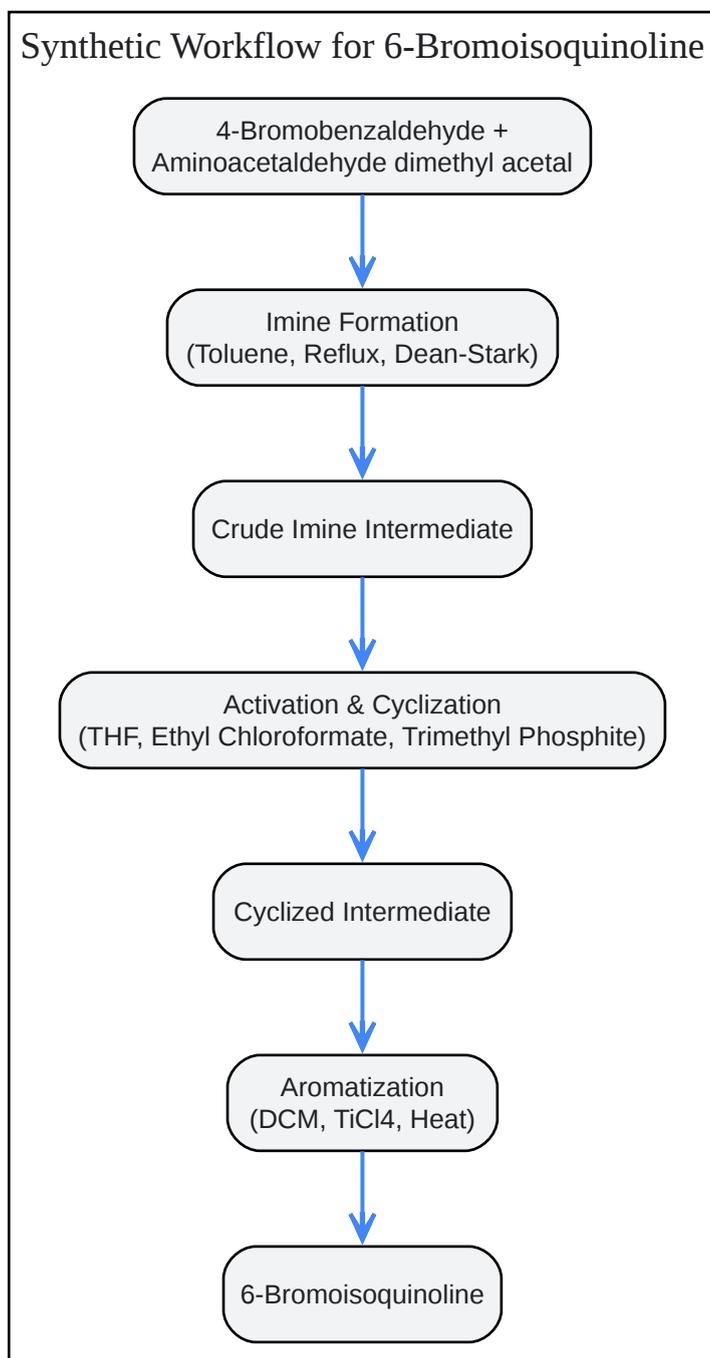
The synthesis of **6-Bromo-1-methylisoquinoline** can be approached through multi-step sequences common in heterocyclic chemistry. A logical and well-established route involves the construction of the core 6-bromoisquinoline scaffold, followed by methylation. This approach allows for controlled functionalization and leverages readily available starting materials.

## Synthesis of the 6-Bromoisoquinoline Precursor

A common method for constructing the 6-bromoisoquinoline core is the Pomeranz–Fritsch–Bobbitt reaction or a modification thereof. An illustrative synthesis starts from 4-bromobenzaldehyde.<sup>[4]</sup>

Experimental Protocol: Synthesis of 6-Bromoisoquinoline<sup>[4]</sup>

- **Imine Formation:** A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal is refluxed in anhydrous toluene using a Dean-Stark apparatus for approximately 12 hours to drive the formation of the corresponding imine by removing water.<sup>[4]</sup> The solvent is then removed under reduced pressure.
- **Cyclization Cascade Initiation:** The crude imine is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled. An activating agent, such as ethyl chloroformate, is added.<sup>[4]</sup> This step is critical as it forms a reactive intermediate primed for cyclization.
- **Ring Closure:** A reagent like trimethyl phosphite is added dropwise, and the reaction is stirred for several hours at room temperature.<sup>[4]</sup> This facilitates the key cyclization step.
- **Aromatization:** The reaction mixture is worked up and then treated with a strong Lewis acid, such as titanium tetrachloride (TiCl<sub>4</sub>), in a solvent like dichloromethane (DCM) and heated to promote the final dehydration and aromatization to yield 6-bromoisoquinoline.<sup>[4]</sup>
- **Purification:** The final product is isolated and purified using standard techniques, such as extraction followed by column chromatography.



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*Workflow for the synthesis of the 6-bromoisoquinoline precursor.*

## Methylation to Yield 6-Bromo-1-methylisoquinoline

With the 6-bromoisoquinoline core in hand, the final step is the introduction of the methyl group at the 1-position. This can be achieved via a nucleophilic addition of a methyl organometallic

reagent, followed by oxidation.

Proposed Experimental Protocol:

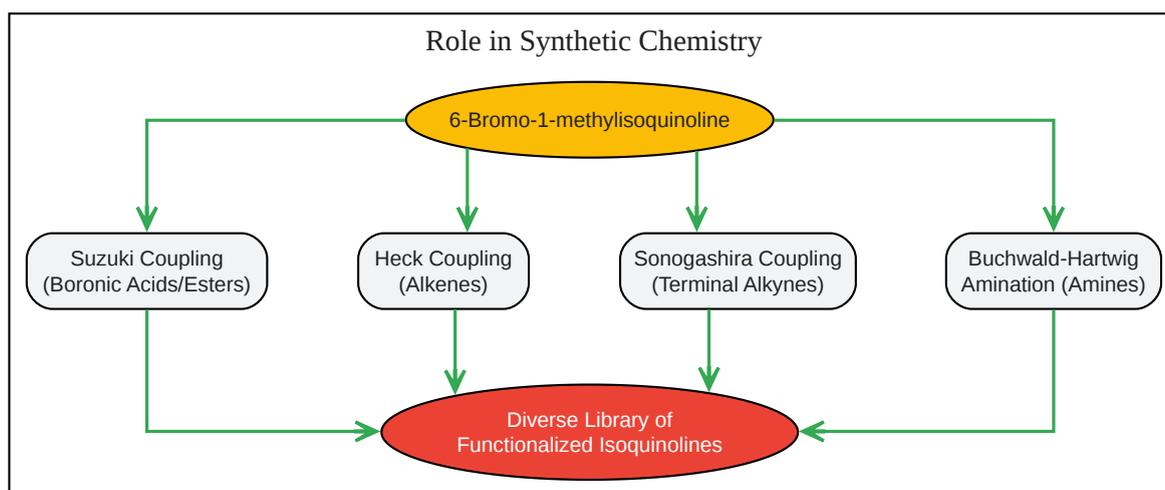
- **Reaction Setup:** 6-Bromoisoquinoline is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).
- **Nucleophilic Addition:** A solution of methyllithium (MeLi) or methylmagnesium bromide (MeMgBr) is added dropwise to the cooled solution. The nucleophilic methyl group attacks the electrophilic C1 position of the isoquinoline ring. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Oxidation/Aromatization:** Upon completion, the reaction is quenched, and the intermediate 1,2-dihydroisoquinoline is oxidized to the aromatic **6-Bromo-1-methylisoquinoline**. This can be achieved by exposure to air over time or by using a mild oxidizing agent like manganese dioxide (MnO<sub>2</sub>).
- **Purification:** The final product is isolated through an aqueous workup and purified by column chromatography to yield pure **6-Bromo-1-methylisoquinoline**.

## Applications in Research and Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.<sup>[5]</sup> The presence of a bromine atom provides a reactive handle for further chemical modifications, making **6-Bromo-1-methylisoquinoline** a valuable building block.

- **Scaffold for Lead Discovery:** This compound serves as a starting point for the synthesis of novel compound libraries. The isoquinoline core is known to interact with a wide range of biological targets.<sup>[5]</sup>
- **Cross-Coupling Reactions:** The C-Br bond at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) of potential drug candidates.

- Anticancer Research: Many quinoline and isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.[6][7] Compounds derived from this scaffold could be investigated for similar properties.
- Antimicrobial Agents: The related quinolone scaffold is the basis for a major class of antibiotics, suggesting that novel isoquinoline derivatives could be explored for antibacterial or antifungal activity.[7]



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## Sources

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